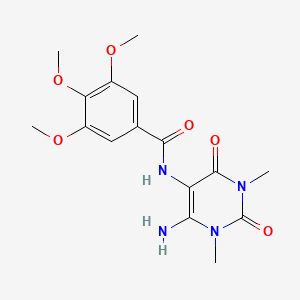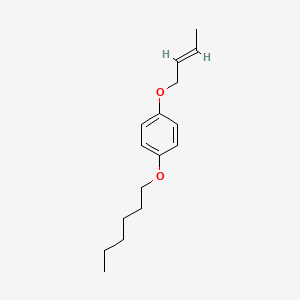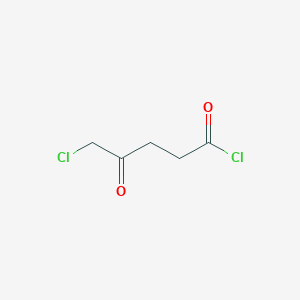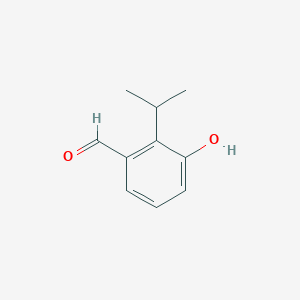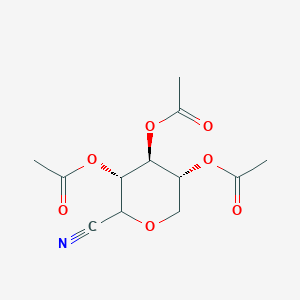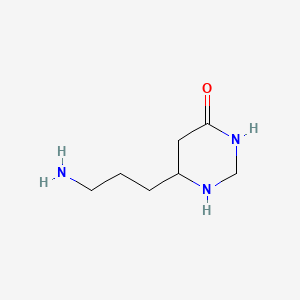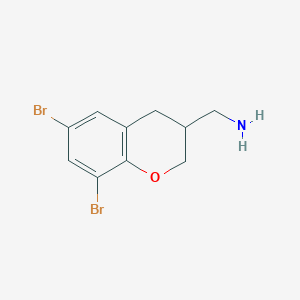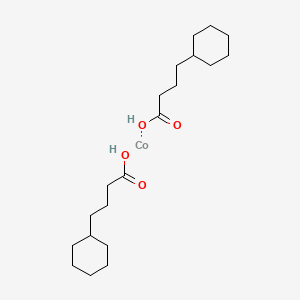
Cobalt(2+),4-cyclohexylbutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cobalt(2+),4-cyclohexylbutanoate is an organometallic compound with the chemical formula C({20})H({34})CoO(_{4}). It is a cobalt salt of 4-cyclohexylbutanoic acid. This compound is known for its applications in various fields, including catalysis, material science, and pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Cobalt(2+),4-cyclohexylbutanoate typically involves the reaction of cobalt salts with 4-cyclohexylbutanoic acid. One common method is to dissolve cobalt chloride (CoCl(_{2})) in an appropriate solvent, such as ethanol, and then add 4-cyclohexylbutanoic acid to the solution. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques, such as continuous flow reactors, to ensure consistent quality and yield. The use of high-purity starting materials and controlled reaction conditions is crucial to obtain a product with the desired properties.
Analyse Chemischer Reaktionen
Types of Reactions
Cobalt(2+),4-cyclohexylbutanoate can undergo various chemical reactions, including:
Oxidation: The cobalt center can be oxidized to higher oxidation states.
Reduction: The cobalt center can be reduced to lower oxidation states.
Substitution: Ligands around the cobalt center can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H({2})) and potassium permanganate (KMnO(_{4})).
Reduction: Reducing agents such as sodium borohydride (NaBH({2})) can be used.
Substitution: Ligand exchange reactions can be facilitated by using appropriate solvents and temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cobalt(III) complexes, while reduction may produce cobalt(I) or cobalt(0) species.
Wissenschaftliche Forschungsanwendungen
Cobalt(2+),4-cyclohexylbutanoate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and polymerization.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of advanced materials, such as coatings and magnetic materials.
Wirkmechanismus
The mechanism of action of Cobalt(2+),4-cyclohexylbutanoate involves its interaction with molecular targets through its cobalt center. The cobalt ion can coordinate with various ligands, facilitating catalytic processes or biological interactions. The specific pathways involved depend on the application and the nature of the ligands present.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cobalt(II) acetate: Another cobalt salt with similar catalytic properties.
Cobalt(II) chloride: Commonly used in laboratory synthesis and industrial applications.
Cobalt(II) nitrate: Used in various chemical processes and as a precursor to other cobalt compounds.
Uniqueness
Cobalt(2+),4-cyclohexylbutanoate is unique due to the presence of the 4-cyclohexylbutanoate ligand, which imparts specific properties to the compound. This ligand can influence the solubility, stability, and reactivity of the cobalt center, making it suitable for specialized applications in catalysis and material science.
Eigenschaften
Molekularformel |
C20H36CoO4 |
|---|---|
Molekulargewicht |
399.4 g/mol |
IUPAC-Name |
cobalt;4-cyclohexylbutanoic acid |
InChI |
InChI=1S/2C10H18O2.Co/c2*11-10(12)8-4-7-9-5-2-1-3-6-9;/h2*9H,1-8H2,(H,11,12); |
InChI-Schlüssel |
LTXFKLJKSKDATI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)CCCC(=O)O.C1CCC(CC1)CCCC(=O)O.[Co] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


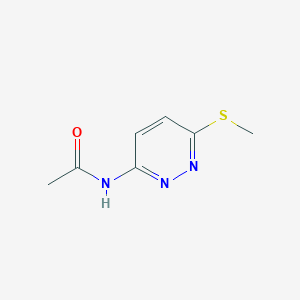

![[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-3-(2-oxopropoxy)-6-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B13814323.png)
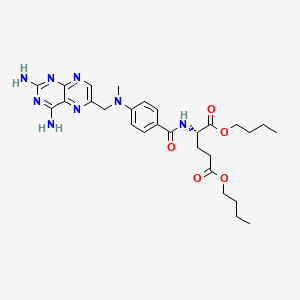
![(E)-2-[4-(2-Carbamothioylhydrazinyl)-2-methylnaphthalen-1-yl]diazene-1-carbothioamide](/img/structure/B13814327.png)
